2-Cinnamoylthiophene

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNPADUKGZMCHV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3988-77-0, 39078-33-6 | |

| Record name | NSC 96359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3988-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cinnamoylthiophene: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cinnamoylthiophene, a derivative of both thiophene and cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, molecular structure, synthesis, and spectroscopic characterization. We delve into the causality behind its reactivity and explore its potential applications, particularly in drug development, supported by authoritative references and detailed experimental insights.

Introduction: The Structural and Chemical Identity of this compound

This compound, systematically named (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is an α,β-unsaturated ketone featuring a thiophene ring linked to a cinnamoyl group.[1] This unique combination of a sulfur-containing heterocycle and a phenylpropanoid moiety bestows upon it a distinct set of physicochemical and biological properties. The thiophene ring, a well-known bioisostere for the phenyl group, is a common scaffold in many pharmaceuticals, valued for its ability to modulate pharmacokinetic and pharmacodynamic profiles.[2][3] The cinnamoyl group, on the other hand, is a prevalent structural motif in natural products with a wide range of biological activities.[4]

The core structure consists of a planar thiophene ring, which contributes to the molecule's aromaticity and provides sites for chemical modification. The exocyclic α,β-unsaturated ketone system is a key feature, acting as a Michael acceptor and influencing the molecule's reactivity and electronic properties.[5]

Molecular Structure

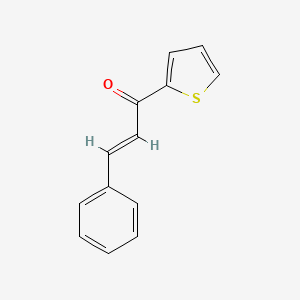

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀OS | [1][] |

| Molecular Weight | 214.28 g/mol | [1][] |

| Appearance | Colorless to Pale Yellow Crystalline Powder | [] |

| Melting Point | Not explicitly available in search results. | |

| Boiling Point | Not explicitly available in search results. | |

| Solubility | Soluble in common organic solvents. | [5] |

| CAS Number | 3988-77-0 | [1][7] |

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through well-established organic reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Claisen-Schmidt Condensation

A common and efficient method for synthesizing α,β-unsaturated ketones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of this compound synthesis, this would involve the reaction of 2-acetylthiophene with benzaldehyde.

Caption: Generalized workflow for the Claisen-Schmidt condensation.

Experimental Protocol: A Representative Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture while stirring. The causality here is that the base deprotonates the α-carbon of the 2-acetylthiophene, forming an enolate which then acts as a nucleophile.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid. The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound. This self-validating protocol ensures the removal of unreacted starting materials and by-products.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[8][9] Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiophene ring, the vinyl protons of the enone system, and the protons of the phenyl ring. The coupling constants between the vinyl protons can confirm the E-configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the vinylic carbons.[10] The chemical shift of the carbonyl carbon is a key indicator of the α,β-unsaturated ketone functionality.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

A strong absorption band for the C=O stretching of the α,β-unsaturated ketone.

-

Bands corresponding to the C=C stretching of the vinyl group and the aromatic rings.

-

C-H stretching and bending vibrations for the aromatic and vinylic protons.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the extended conjugated system.[9][10]

Reactivity and Chemical Behavior

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone and the thiophene ring.

-

Michael Addition: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of functional groups.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the cinnamoyl group can influence the regioselectivity and reactivity.

-

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced using appropriate reducing agents.

Applications in Drug Development and Materials Science

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[11][12][13]

The combination of the thiophene ring and the cinnamoyl moiety in this compound makes it an attractive candidate for drug discovery programs. Cinnamic acid and its derivatives have also demonstrated various pharmacological effects.[4] Research into 2-aminothiophene derivatives, which can be synthesized from precursors like this compound, has shown promise in developing treatments for diseases like leishmaniasis and as allosteric modulators for receptors involved in metabolic diseases.[14][15]

Caption: Potential applications of this compound.

In materials science, the conjugated system of this compound makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, and its structure offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening and materials development. The insights provided in this guide, grounded in established chemical principles and supported by scientific literature, offer a solid foundation for researchers and professionals working with this promising compound.

References

- 1. (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | C13H10OS | CID 5702653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashdin.com [ashdin.com]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 3988-77-0 [m.chemicalbook.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 12. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Cinnamoylthiophene: From Discovery to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-cinnamoylthiophene, a prominent member of the thiophene-containing chalcone family. We delve into the historical context of its synthesis, tracing its roots to the foundational Claisen-Schmidt condensation. This guide offers a detailed, step-by-step synthetic protocol, complete with mechanistic insights and a workflow diagram. The physicochemical and spectroscopic properties of this compound are systematically tabulated for easy reference. Furthermore, we explore its significant biological activities, with a particular focus on its potential as an anticancer and anti-inflammatory agent. The underlying mechanisms of action, primarily centered on the inhibition of key inflammatory pathways such as NF-κB and COX-2, are discussed and visualized. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic promise of novel heterocyclic compounds.

Introduction: The Emergence of Thiophene-Containing Chalcones

The fusion of a thiophene ring with the chalcone scaffold (1,3-diphenyl-2-propen-1-one) has given rise to a class of compounds with significant therapeutic potential. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry, known to enhance the biological activity of various molecules. Chalcones, on the other hand, are precursors to flavonoids and are recognized for their diverse pharmacological properties. The amalgamation of these two structural motifs in this compound results in a molecule with a unique electronic and steric profile, leading to a broad spectrum of biological activities, most notably in the realms of oncology and inflammation.

Discovery and History: A Legacy of the Claisen-Schmidt Condensation

While a singular, definitive "discovery" paper for this compound is not readily identifiable in early chemical literature, its synthesis is intrinsically linked to the development of the Claisen-Schmidt condensation . This base-catalyzed reaction between an aromatic aldehyde (benzaldehyde) and a ketone (2-acetylthiophene) lacking an α-hydrogen on one side of the carbonyl group, first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s, remains the cornerstone of chalcone synthesis.

The initial explorations into thienyl chalcones were driven by the broader interest in creating structural analogs of naturally occurring chalcones to investigate their tinctorial and, later, medicinal properties. Early 20th-century organic chemistry saw a surge in the synthesis of new heterocyclic compounds, and the readily available 2-acetylthiophene became a logical substrate for condensation reactions with various aromatic aldehydes. Although a specific date for the first synthesis of this compound is elusive, its preparation would have been a straightforward application of the well-established Claisen-Schmidt reaction by chemists exploring the reactivity of thiophene derivatives.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most efficiently achieved through the Claisen-Schmidt condensation. This reaction provides a reliable and high-yielding route to the desired α,β-unsaturated ketone.

Underlying Principles and Mechanistic Causality

The choice of a base catalyst is critical. Strong bases like sodium hydroxide or potassium hydroxide are typically used to deprotonate the α-carbon of 2-acetylthiophene, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of this compound. The driving force for this dehydration is the formation of an extended π-conjugated system involving the thiophene ring, the enone moiety, and the phenyl ring, which imparts significant stability to the final product.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

2-Acetylthiophene

-

Benzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) in ethanol.

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (typically a 10-20% solution) to the reaction mixture. The addition should be done dropwise at room temperature to control the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed as the product is typically a solid.

-

Reaction Completion and Workup: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide.

-

Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Claisen-Schmidt condensation.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties. The extended conjugation is responsible for its characteristic UV-Vis absorption and its solid nature at room temperature.

| Property | Data |

| IUPAC Name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one |

| Synonyms | This compound, Styryl 2-thienyl ketone |

| CAS Number | 3988-77-0[] |

| Molecular Formula | C₁₃H₁₀OS |

| Molecular Weight | 214.28 g/mol [] |

| Appearance | Pale yellow solid |

| Melting Point | 76-79 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.85 (d, 1H), 7.70-7.60 (m, 3H), 7.50-7.40 (m, 4H), 7.20 (t, 1H) |

| ¹³C NMR (CDCl₃, ppm) | δ 182.5, 145.0, 142.5, 135.0, 132.5, 130.5, 129.0, 128.5, 128.0, 122.0 |

| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1590 (C=C stretch), ~970 (trans C-H bend) |

| Mass Spectrum (m/z) | 214 (M⁺), 185, 137, 111, 103, 77 |

Applications in Drug Discovery and Development

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their promising biological activities, particularly as anticancer and anti-inflammatory agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of thiophene-containing chalcones against various cancer cell lines. The proposed mechanisms of action are often multifactorial and include:

-

Induction of Apoptosis: this compound analogs have been shown to induce programmed cell death in cancer cells. This is often mediated through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest in the G2/M phase, thereby inhibiting cell proliferation.

-

Inhibition of Topoisomerases: Some cinnamaldehyde derivatives, structurally related to the cinnamoyl moiety of this compound, have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Cinnamic aldehyde, a key structural component of this compound, has been shown to block the degradation of IκBα, the inhibitory protein of NF-κB.[3] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.

-

Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4] Cinnamic aldehyde has been demonstrated to inhibit the expression of COX-2, thus reducing the synthesis of prostaglandins.[3]

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of synergistic molecular design, combining the favorable pharmacological attributes of both thiophene and chalcone moieties. Its straightforward synthesis via the venerable Claisen-Schmidt condensation makes it an accessible scaffold for further derivatization and optimization. The compelling preclinical data on its anticancer and anti-inflammatory activities, primarily through the modulation of the NF-κB and COX-2 pathways, underscore its potential as a lead compound for the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets of this compound and its analogs to refine our understanding of their mechanism of action. Structure-activity relationship (SAR) studies will be crucial in designing next-generation derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the pharmacokinetic and pharmacodynamic profiles of these promising compounds, paving the way for their potential clinical translation.

References

- 2. Discovery of a novel anticancer agent with both anti-topoisomerase I and II activities in hepatocellular carcinoma SK-Hep-1 cells in vitro and in vivo: Cinnamomum verum component 2-methoxycinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Cinnamoylthiophene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cinnamoylthiophene

Executive Summary

This compound, a member of the chalcone family, stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and wide range of biological activities.[1] The incorporation of a thiophene ring, a well-established bioisostere for the phenyl group, further enhances its pharmacological potential, making it a valuable building block for developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, intended for researchers, chemists, and drug development professionals. We delve into its synthesis via the Claisen-Schmidt condensation, offer detailed protocols for its characterization using modern spectroscopic techniques, and present its key physical and structural data, thereby equipping scientists with the foundational knowledge required for its effective application in research and development.

Introduction: The Significance of Thiophene-Based Chalcones

Chalcones are naturally occurring precursors to flavonoids and are abundant in many edible plants.[4] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[5] This enone moiety is a key pharmacophore responsible for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6][7]

The thiophene heterocycle is a "privileged" scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][8] Its inclusion in a chalcone structure, as in this compound, can significantly modulate the molecule's electronic properties, solubility, and ability to interact with biological targets.[3] This strategic combination of a versatile chalcone backbone with a proven heterocyclic motif makes this compound and its derivatives compelling candidates for further investigation in drug discovery programs.[8][9]

Synthesis and Mechanistic Insight

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aryl methyl ketone (2-acetylthiophene) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.

Causality of the Experimental Design

The choice of a strong base, such as potassium hydroxide (KOH), is critical. The base deprotonates the α-carbon of 2-acetylthiophene, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily undergoes base-catalyzed dehydration because the resulting double bond is stabilized by conjugation with both the phenyl ring and the thiophene-carbonyl system, driving the reaction to completion. Ethanol or methanol is a common solvent as it effectively dissolves the reactants and the base.[10]

General Synthesis Workflow

The synthesis and characterization process follows a logical, self-validating workflow to ensure the identity and purity of the final compound.

Caption: Synthesis and Characterization Workflow for this compound.

Detailed Experimental Protocol

-

Step 1: Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylthiophene (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of methanol.[10]

-

Step 2: Reaction Initiation: While stirring the solution at room temperature, slowly add 4 mL of a 40% aqueous potassium hydroxide (KOH) solution.[10] A color change and increase in turbidity should be observed.

-

Step 3: Reaction Monitoring: Continue stirring the mixture for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate 7:3).[10]

-

Step 4: Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate of this compound will form.

-

Step 5: Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual KOH. Purify the solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Step 6: Confirmation: Dry the purified crystals and determine the melting point. Confirm the structure using the spectroscopic methods detailed in Section 4.

Core Physicochemical Properties

The fundamental properties of this compound are essential for its handling, formulation, and application in further chemical synthesis or biological assays.

| Property | Value | Source(s) |

| CAS Number | 3988-77-0 | [11][][13] |

| Molecular Formula | C₁₃H₁₀OS | [11][14] |

| Molecular Weight | 214.28 g/mol | [11][13] |

| Appearance | White to yellow powder/crystal | [11][14] |

| Melting Point | 76-78 °C | [11] |

| Boiling Point | 355.2 ± 34.0 °C (Predicted) | [11] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [11] |

| Solubility | Generally soluble in organic solvents. | [14] |

| IUPAC Name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | [13] |

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence for the structure and configuration of the synthesized molecule. The extended conjugation in this compound gives rise to a distinct spectroscopic fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by strong absorptions corresponding to the carbonyl and alkene moieties.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1645 | C=O Stretch (Ketone) | The position, lower than a typical saturated ketone (~1715 cm⁻¹), confirms conjugation with the α,β-double bond and the thiophene ring.[5][10] |

| ~1585 | C=C Stretch (Alkene) | Indicates the presence of the propenone double bond.[10] |

| ~3100-3000 | C-H Stretch (Aromatic/Vinylic) | Corresponds to the C-H bonds on the phenyl and thiophene rings and the vinyl group. |

| ~980 | C-H Bend (trans-Alkene) | A strong absorption in this region is highly characteristic of the out-of-plane bending of hydrogens on a trans-disubstituted double bond, confirming the (E)-stereochemistry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants for the vinylic protons are particularly diagnostic for chalcones.

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.90 | d | 15.7 | H-β (vinylic) |

| ~7.65 | m | - | Aromatic (Phenyl) & Thiophene |

| ~7.45 | d | 15.7 | H-α (vinylic) |

| ~7.40 | m | - | Aromatic (Phenyl) |

| ~7.15 | t | - | Thiophene |

-

Expertise Note: The large coupling constant (J ≈ 15.7 Hz) between the two vinylic protons (H-α and H-β) is definitive proof of their trans orientation. The downfield shift of H-β relative to H-α is due to the deshielding effect of the adjacent phenyl ring.[10]

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~182.0 | C=O (Ketone) |

| ~145.0 | C-β (vinylic) |

| ~144.5 | Thiophene (quaternary) |

| ~134.5 | Phenyl (quaternary) |

| ~132.0 - 128.0 | Aromatic/Thiophene CH |

| ~121.5 | C-α (vinylic) |

UV-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system in this compound, spanning the phenyl ring, the enone system, and the thiophene ring, results in strong absorption in the UV region.

| λₘₐₓ (nm) | Solvent | Transition |

| ~320-350 | Ethanol/Methanol | π → π* |

-

Expertise Note: This strong absorption band is characteristic of the electronic transitions within the delocalized π-system. The exact position and intensity of λₘₐₓ can be influenced by solvent polarity and substitutions on the aromatic rings.[14]

Crystal Structure and Molecular Geometry

While a specific crystal structure for the parent this compound is not detailed in the provided results, analysis of similar thiophene-chalcone derivatives reveals common structural features.[15]

-

Planarity: The molecule generally adopts a nearly planar conformation to maximize π-orbital overlap across the conjugated system. The dihedral angle between the phenyl and thiophene rings is typically small.[15]

-

Conformation: The enone linker exists in the more stable s-trans conformation relative to the C-C single bond, with the carbonyl group and the double bond oriented away from each other.

-

Intermolecular Interactions: In the solid state, the crystal packing is stabilized by weak intermolecular forces such as C—H···O and C—H···S interactions, rather than strong π–π stacking.[15]

References

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. DSpace [research-repository.griffith.edu.au]

- 7. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. This compound | 3988-77-0 [m.chemicalbook.com]

- 13. (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | C13H10OS | CID 5702653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS 3988-77-0: Cinnamoylthiophene | CymitQuimica [cymitquimica.com]

- 15. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Cinnamoylthiophene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cinnamoylthiophene, a molecule of significant interest in medicinal chemistry. We will delve into its chemical synthesis, physicochemical properties, and explore its burgeoning potential as a therapeutic agent, particularly in the realm of oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into its mechanism of action.

Core Molecular Profile

This compound, also known by its systematic IUPAC name (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, is a chalcone derivative characterized by a central α,β-unsaturated ketone moiety linking a phenyl group and a thiophene ring.[1] This structural arrangement confers upon the molecule a unique electronic and steric profile, rendering it a promising scaffold for the development of novel therapeutic agents.

| Property | Value | Source |

| CAS Number | 3988-77-0 | [1] |

| Molecular Formula | C₁₃H₁₀OS | [1] |

| Molecular Weight | 214.28 g/mol | [1] |

| Appearance | Pale yellow crystals or powder | [1] |

| Synonyms | (2E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one, 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | [1] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In this specific case, cinnamaldehyde reacts with 2-acetylthiophene.

Causality of Experimental Choices

The Claisen-Schmidt condensation is a robust and versatile method for forming carbon-carbon bonds to create α,β-unsaturated ketones. The choice of a strong base, such as sodium hydroxide, is crucial for the deprotonation of the α-carbon of 2-acetylthiophene, leading to the formation of a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent dehydration of the aldol addition product is typically spontaneous and driven by the formation of a highly conjugated system, which imparts stability to the final this compound molecule. A solvent-free approach at room temperature represents a green chemistry alternative that can enhance reaction efficiency and simplify product purification.[1]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from a general method for the synthesis of chalcone derivatives.[1][2]

Materials:

-

2-Acetylthiophene

-

Cinnamaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Mortar and pestle (for solvent-free method) or Round-bottom flask with magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reactant Preparation: In a mortar, add equimolar amounts of 2-acetylthiophene and cinnamaldehyde.

-

Catalyst Addition: Add a catalytic amount of powdered sodium hydroxide to the mixture.

-

Reaction: Grind the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The mixture will typically solidify as the product forms.

-

Work-up: After completion of the reaction (as indicated by TLC), add cold distilled water to the reaction mixture and stir.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water to remove any remaining base. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of this compound.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: An Anticancer Perspective

Derivatives of both thiophene and cinnamaldehyde have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3] this compound, as a hybrid of these two pharmacophores, is an area of active investigation for its potential as a novel anticancer agent.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many chalcones and related compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] Studies on structurally similar compounds suggest that this compound may induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.

Key Events in the Proposed Apoptotic Pathway:

-

Generation of Reactive Oxygen Species (ROS): The α,β-unsaturated ketone moiety can act as a Michael acceptor, leading to the depletion of intracellular glutathione and an increase in ROS levels.[5][6] This oxidative stress can damage cellular components, including mitochondria.

-

Mitochondrial Membrane Depolarization: Increased ROS can lead to the loss of mitochondrial membrane potential, a critical event in the initiation of apoptosis.[5]

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. This triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3.[4][5][7] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Inhibition of Pro-survival Signaling Pathways: Some thiophene derivatives have been shown to inhibit pro-survival signaling pathways, such as the JAK/STAT pathway.[5] Inhibition of STAT3, a key transcription factor that promotes cell proliferation and survival, can further sensitize cancer cells to apoptosis.[8]

Caption: Proposed mechanism of apoptosis induction by this compound.

Cytotoxicity in Cancer Cell Lines

While direct studies on the cytotoxicity of this compound are emerging, research on related cinnamoyl and thiophene derivatives has shown significant cytotoxic effects against a variety of cancer cell lines. For instance, novel cinnamoyl derivatives have demonstrated cytotoxicity against human glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cells.[9] Furthermore, various thiophene derivatives have been evaluated for their antiproliferative activity against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines.[10] The evaluation of this compound against a panel of cancer cell lines is a critical next step in elucidating its therapeutic potential.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a promising profile for further investigation as an anticancer agent. Its structural features suggest a mechanism of action centered on the induction of apoptosis via oxidative stress and the modulation of key survival signaling pathways. Future research should focus on a comprehensive evaluation of its cytotoxicity against a broad panel of cancer cell lines, detailed mechanistic studies to confirm the proposed apoptotic pathways, and in vivo studies to assess its efficacy and safety in preclinical models. The insights gained from such studies will be invaluable for the potential translation of this compound from a promising chemical entity to a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashdin.com [ashdin.com]

- 4. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study on the apoptosis mechanism induced by T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Cinnamoylthiophene

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cinnamoylthiophene, a chalcone derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a cohesive interpretation grounded in established chemical principles. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete structural and electronic profile of the molecule. Each section is designed to be a self-validating system, explaining the causality behind experimental observations and providing detailed protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and confirm the identity and purity of this compound.

Molecular Structure and Spectroscopic Rationale

This compound, systematically known as (E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, is an α,β-unsaturated ketone (chalcone). Its structure comprises a thiophene ring connected to a propenone linker, which is in turn substituted with a phenyl group. This conjugated system is the primary determinant of its spectroscopic properties. Our analytical approach leverages a suite of techniques to probe different aspects of this structure. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Caption: Molecular structure of this compound with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for initial structural verification. The spectrum of this compound is highly characteristic due to the distinct electronic environments of the thiophene, vinyl, and phenyl protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Causality

The ¹H NMR spectrum distinctly resolves all aromatic and vinylic protons. The downfield chemical shifts are a direct result of the deshielding effect of the conjugated π-system and the electron-withdrawing carbonyl group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Thiophene H-5' | 7.95 | dd | 5.0, 1.1 | 1H |

| Thiophene H-3' | 7.78 | dd | 3.8, 1.1 | 1H |

| Vinyl H-β | 7.70 | d | 15.6 | 1H |

| Phenyl H-2'',6'' | 7.65 | m | - | 2H |

| Phenyl H-3'',4'',5'' | 7.42 | m | - | 3H |

| Vinyl H-α | 7.35 | d | 15.6 | 1H |

| Thiophene H-4' | 7.20 | t | 4.4 | 1H |

-

Vinylic Protons (H-α, H-β): The two vinylic protons appear as distinct doublets. The large coupling constant of J = 15.6 Hz is unequivocal proof of a trans (E) configuration about the double bond.[1] H-β is further downfield than H-α due to its proximity to the deshielding phenyl ring.

-

Thiophene Protons: The protons on the thiophene ring exhibit characteristic coupling patterns.[2][3] The H-5' proton is the most deshielded of the thiophene protons due to its proximity to the electron-withdrawing carbonyl group.

-

Phenyl Protons: The protons of the phenyl ring appear as a multiplet, typical for a monosubstituted benzene ring where ortho, meta, and para protons have slightly different chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. Since only about 1.1% of carbon is the NMR-active ¹³C isotope, peak splitting due to carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).[4]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Data Interpretation and Causality

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms.[5][6]

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 182.5 |

| C-β | 144.8 |

| C-2' (Thiophene) | 144.2 |

| C-1'' (Phenyl) | 134.7 |

| C-5' (Thiophene) | 134.1 |

| C-3' (Thiophene) | 132.5 |

| C-4'' (Phenyl) | 130.8 |

| C-3'',5'' (Phenyl) | 129.2 |

| C-4' (Thiophene) | 128.5 |

| C-2'',6'' (Phenyl) | 128.4 |

| C-α | 122.3 |

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing significantly downfield around 182.5 ppm, which is characteristic for an α,β-unsaturated ketone.[7]

-

Aromatic and Vinylic Carbons: These carbons resonate in the typical range of 120-150 ppm. The specific assignments can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC, but the reported values are consistent with literature for similar chalcone structures.[8][9] The electron-rich nature of the thiophene ring influences the specific shifts of its carbons.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of air (or the empty ATR crystal) is collected and automatically subtracted.

Data Interpretation and Causality

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and alkene moieties.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic/Vinylic C-H stretch |

| ~1655 | Strong | C=O stretch (conjugated ketone) |

| ~1595 | Strong | C=C stretch (alkene & aromatic) |

| ~1440 | Medium | C-C stretch (in-ring, thiophene) |

| ~975 | Strong | C-H out-of-plane bend (trans-alkene) |

| ~850, 750 | Strong | C-H out-of-plane bend (aromatic) |

-

C=O Stretch: The most prominent peak is the carbonyl stretch. Its frequency (~1655 cm⁻¹) is lower than that of a simple saturated ketone (~1715 cm⁻¹) due to conjugation with both the vinyl group and the thiophene ring. This conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond and thus lowering its vibrational frequency.[11][12]

-

trans-Alkene Bend: The strong absorption around 975 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a trans-disubstituted alkene, corroborating the ¹H NMR data.

-

Thiophene Ring Vibrations: The thiophene ring shows characteristic C-C and C-S stretching modes, contributing to the fingerprint region of the spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is typically introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. It involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Interpretation and Causality

The molecular formula of this compound is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol .

-

Molecular Ion (M⁺): The spectrum will show a strong molecular ion peak at m/z = 214.

-

Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), smaller peaks at M+1 (m/z = 215) and M+2 (m/z = 216) will be observed. The relative intensity of the M+2 peak (~4.5%) is characteristic for a molecule containing one sulfur atom.

-

Key Fragmentations: EI-MS induces predictable bond cleavages. The most common fragmentation pathways for chalcones involve cleavage alpha to the carbonyl group.

Caption: Proposed EI-MS fragmentation pathway for this compound.

The primary fragmentation involves α-cleavage, leading to the formation of the stable thenoyl cation (m/z = 111) and the benzoyl cation (m/z = 105).[13] Subsequent loss of carbon monoxide (CO) from these acylium ions leads to the phenyl cation (m/z = 77) and the thienyl cation (m/z = 83), respectively. These four ions are typically the most abundant fragments in the spectrum.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This guide demonstrates a logical workflow where each step validates the previous one, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

References

- 1. Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Methylthiophene(554-14-3) 13C NMR spectrum [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Foreword: From Molecule to Medicine—The Architectural Blueprint

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Cinnamoylthiophene for Drug Discovery Professionals

In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint upon which rational drug design is built. The spatial arrangement of atoms, the subtle interplay of intermolecular forces, and the precise conformation of a molecule dictate its interaction with biological targets. This compound, a member of the chalcone family, represents a scaffold of significant pharmacological interest, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth analysis of its crystal structure, offering researchers and drug development professionals the critical insights needed to harness its therapeutic potential. We will move from synthesis to single-crystal X-ray diffraction, culminating in a detailed exploration of the non-covalent interactions that govern its solid-state assembly—a critical factor for bioavailability and formulation.

The Strategic Imperative: Why Analyze the Crystal Structure of this compound?

This compound is a chalcone, a class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. In this case, a thiophene ring and a phenyl ring. The thiophene moiety, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, often used as a bioisostere for a phenyl ring to enhance potency or modulate physicochemical properties.[1][3]

The rationale for a detailed crystallographic investigation is threefold:

-

Conformational Lock-In: The analysis reveals the molecule's preferred three-dimensional shape in the solid state. This conformation provides a low-energy starting point for computational studies, such as molecular docking, to predict how it might bind to a protein's active site.[4]

-

Mapping Intermolecular Interactions: Understanding the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice is paramount. These same forces govern drug-receptor binding, making the crystal an excellent model system for studying a molecule's interaction potential.

-

Solid-State Properties & Formulation: Crystal packing directly influences crucial pharmaceutical properties like solubility, dissolution rate, stability, and hygroscopicity. A thorough analysis can preemptively identify potential formulation challenges, such as polymorphism, where different crystal packings of the same molecule exhibit different properties.[5]

Synthesis and Crystallization: From Powder to Perfect Lattice

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis via Claisen-Schmidt Condensation

The most direct and efficient route to this compound is the base-catalyzed Claisen-Schmidt condensation. This reaction involves the aldol condensation of 2-acetylthiophene with benzaldehyde.

Experimental Protocol:

-

Reactant Preparation: Dissolve 2-acetylthiophene (1.0 eq) and benzaldehyde (1.0 eq) in methanol (approx. 10 mL/mmol of acetylthiophene).

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40% w/v, approx. 4 mL/mmol). The use of a strong base is crucial for deprotonating the α-carbon of the acetylthiophene, initiating the reaction.[6]

-

Reaction Monitoring: Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.[6]

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure this compound as a colorless to pale yellow crystalline powder.[7]

Crystallization by Slow Evaporation

The growth of a single crystal suitable for X-ray diffraction is an exercise in patience and precision. The goal is to allow molecules to self-assemble slowly into a perfectly ordered lattice.

Experimental Protocol:

-

Solvent Selection: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol/dichloromethane mixture. The choice of solvent is critical as it can influence the resulting crystal packing (polymorphism).

-

Environment Control: Place the solution in a small vial, loosely capped to allow for slow evaporation. The vial should be kept in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).

-

Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

-

Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to final structural analysis.

Experimental Protocol for Data Collection and Refinement:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray intensity data are collected using a diffractometer (e.g., a Bruker APEXII CCD) equipped with a radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å).[8] The crystal is maintained at a constant temperature (e.g., 298 K) while being rotated in the X-ray beam to collect a complete sphere of diffraction data.

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Structural Insights: The Molecular Architecture of this compound

While the specific crystal structure for this compound is not publicly deposited at the time of this writing, we can infer its key features from the analysis of closely related thiophene-chalcone derivatives.[4]

Crystallographic Data Summary

The following table presents representative crystallographic data for a similar thiophene-chalcone, providing a predictive framework for this compound.

| Parameter | Expected Value / Type | Significance |

| Chemical Formula | C₁₃H₁₀OS | Confirms the elemental composition. |

| Molecular Weight | 214.28 g/mol | Basic molecular property. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell.[9] |

| Space Group | P2₁/c or similar centrosymmetric group | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Defines the size and shape of the repeating unit of the crystal.[9] |

| Z (Molecules per cell) | 4 | Indicates the number of molecules in one unit cell. |

Intramolecular Geometry: Conformation and Planarity

The molecule's conformation is defined by the torsion angles between the planar phenyl and thiophene rings and the central enone linker.

-

Enone Bridge: The α,β-unsaturated carbonyl system (–C=C–C=O–) is expected to be nearly planar to maximize π-conjugation. This planarity is crucial for its electronic properties and biological activity.

-

Ring Orientation: The phenyl and thiophene rings will be twisted out of the plane of the enone bridge. The dihedral angle between the mean planes of the two rings is a key conformational parameter, typically falling in the range of 10-30°.[4] This twist represents a balance between conjugative stabilization (favoring planarity) and steric hindrance.

Table of Key Bond Lengths and Angles (Predicted):

| Bond/Angle | Type | Expected Value (Å or °) | Rationale |

| C=O | Carbonyl | ~1.23 Å | Typical double bond length. |

| Cα=Cβ | Alkene | ~1.34 Å | Typical double bond length. |

| C-S (Thiophene) | Thioether | ~1.76 Å | Characteristic of a C-S bond within a thiophene ring.[10] |

| C-C-C (Enone) | Angle | ~120° | Consistent with sp² hybridized carbon atoms. |

| C-S-C (Thiophene) | Angle | ~92° | The acute angle is characteristic of the five-membered thiophene ring.[10] |

The Supramolecular Glue: Intermolecular Interactions

The crystal packing is dictated by a network of weak, non-covalent interactions. Understanding these is key to predicting solid-state behavior and drug-receptor binding. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.

Key Intermolecular Contacts:

-

C—H···O Hydrogen Bonds: The most significant interaction is expected to be between the carbonyl oxygen (a strong hydrogen bond acceptor) and aromatic or vinylic C-H donors from neighboring molecules. These bonds often link molecules into chains or dimers.[4]

-

C—H···S Interactions: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, forming C—H···S contacts that contribute to the overall packing stability.[4]

-

C—H···π Interactions: The electron-rich faces of the phenyl and thiophene rings can act as acceptors for C-H donors, further stabilizing the three-dimensional network.

-

π-π Stacking: Depending on the molecular conformation, offset face-to-face or edge-to-face stacking between the aromatic rings of adjacent molecules may occur, although strong C-H···O bonds can sometimes preclude this.

Visualizing Crystal Packing Motifs

Caption: A potential C-H···O hydrogen bonding motif leading to a dimer.

Implications for Rational Drug Design

The structural data derived from this analysis provides an actionable foundation for medicinal chemists and drug development professionals:

-

Structure-Activity Relationship (SAR): By understanding the precise 3D structure and key interaction points, modifications can be designed to enhance binding affinity. For example, adding a hydrogen bond donor to the phenyl ring could introduce a new, favorable interaction with a target protein.

-

Pharmacophore Modeling: The crystallographically determined conformation serves as a rigid, low-energy template for building pharmacophore models to screen virtual compound libraries for molecules with similar 3D features.

-

Solubility Enhancement: The analysis of intermolecular interactions can guide strategies for creating more soluble forms (e.g., salts or co-crystals) by identifying sites (like the carbonyl oxygen) that can be targeted to disrupt the stable crystal lattice and favor interaction with water.

Conclusion

The crystal structure analysis of this compound is a critical step in translating a promising chemical scaffold into a viable therapeutic agent. It provides an unparalleled level of detail into the molecule's intrinsic conformational preferences and its extrinsic interactions that govern both its biological activity and its pharmaceutical properties. The methodologies and insights presented in this guide—from targeted synthesis and meticulous crystallization to detailed diffraction analysis and interaction mapping—form a robust framework for the rational, structure-based design of next-generation thiophene-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 7. This compound | 3988-77-0 [m.chemicalbook.com]

- 8. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thiophene-Chalcone Scaffold: Synthesis, Biological Significance, and Structure-Activity Relationships

Abstract

The integration of the thiophene nucleus into the chalcone framework represents a cornerstone of modern medicinal chemistry, yielding a "privileged scaffold" with a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of thiophene-containing chalcones, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale for incorporating the thiophene ring, detail robust synthetic methodologies, analyze the resulting biological activities, and synthesize critical structure-activity relationship (SAR) data. This document is structured to serve as both a foundational reference and a practical guide for the design and development of novel therapeutic agents based on this versatile molecular architecture.

Introduction: The Strategic Merger of Thiophene and Chalcone

Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This enone moiety is a key pharmacophore, making chalcones highly reactive and capable of interacting with numerous biological targets.[3] Their synthetic accessibility and diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, have made them a focal point of drug discovery.[4][5]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another "privileged scaffold" in drug design.[6] Its prominence is underscored by its presence in numerous FDA-approved drugs.[7] The strategic incorporation of thiophene into the chalcone structure is not arbitrary; it is a deliberate design choice rooted in the principles of bioisosterism and physicochemical modulation. Thiophene is often employed as a bioisostere for a phenyl ring, a substitution that can significantly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and receptor binding profile, often leading to enhanced potency and improved pharmacokinetic properties.[6][7][8] This guide delves into the core principles and practical applications of this powerful chemical combination.

Synthesis of Thiophene-Containing Chalcones: The Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing thiophene-containing chalcones is the Claisen-Schmidt condensation .[2][9] This base-catalyzed aldol condensation reaction provides a straightforward and efficient route to the α,β-unsaturated ketone core.[10][11]

Mechanistic Rationale

The reaction proceeds by the deprotonation of the α-carbon of an acetylthiophene (or a substituted acetophenone) by a base, typically NaOH or KOH, to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., thiophene-2-carbaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone system. The use of a strong base is critical for generating a sufficient concentration of the enolate to drive the reaction forward.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a thiophene-chalcone derivative.

Caption: General workflow for Thiophene-Chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(thiophen-2-yl)prop-2-en-1-one

This protocol is a self-validating system. Successful synthesis is confirmed by physical characteristics (melting point) and spectroscopic analysis, ensuring the integrity of the final product.

Materials:

-

Thiophene-2-carbaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Step-by-Step Methodology:

-

Preparation of Reactant Solution: In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) in 30-40 mL of ethanol with gentle stirring.

-

Preparation of Base Solution: In a separate beaker, prepare a solution of NaOH (1.2 equivalents) in a minimal amount of water and add it to 20-30 mL of ethanol.

-

Initiation of Reaction: Cool the acetophenone solution in an ice bath. Add the ethanolic NaOH solution dropwise to the cooled acetophenone solution with continuous stirring.

-

Addition of Aldehyde: After 10-15 minutes of stirring, add thiophene-2-carbaldehyde (1 equivalent), also dissolved in a small amount of ethanol, dropwise to the reaction mixture.

-

Reaction Progression: Allow the flask to remain in the ice bath and stir vigorously for 2-4 hours. The formation of a precipitate is indicative of product formation. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[11]

-

Workup: After the reaction is complete, pour the mixture into a beaker containing 100 mL of crushed ice and water.[11] Neutralize the mixture by slowly adding dilute HCl until the pH is approximately 7. This protonates the chalcone product, facilitating its complete precipitation.[11]

-

Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base and salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[1]

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.[12][13][14]

Spectroscopic Validation

The structural elucidation of thiophene-chalcones is routinely achieved through standard spectroscopic techniques.

-

FT-IR Spectroscopy: Key vibrational bands confirm the structure. Look for a strong absorption peak around 1640-1660 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. The C=C stretching of the enone system appears around 1580-1600 cm⁻¹.[13][15]

-

¹H NMR Spectroscopy: The two vinyl protons (α and β to the carbonyl group) are characteristic. They appear as doublets in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15 Hz), which confirms the trans (E) configuration of the double bond. Protons on the thiophene and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm).[15][16]

-

¹³C NMR Spectroscopy: The carbonyl carbon is typically observed downfield at δ > 185 ppm. The signals for the vinyl carbons and aromatic carbons provide further structural confirmation.[15]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular ion peak (M⁺) is a key identifier.[13]

The Broad Spectrum of Biological Activity

The thiophene-chalcone scaffold is a versatile pharmacophore, exhibiting a wide array of biological activities. The sulfur atom of the thiophene ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding, while the overall structure can be modified to tune its properties for various therapeutic targets.[6][7]

Anticancer Activity

Thiophene-chalcones have demonstrated potent anticancer activities through multiple mechanisms.[17][18]

-

Tubulin Polymerization Inhibition: Several thiophene analogues of chalcones act as potent inhibitors of tubulin assembly.[19] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][19]

-

Induction of Apoptosis: These compounds can trigger programmed cell death by modulating key signaling pathways. Studies have shown they can upregulate pro-apoptotic proteins (e.g., BAX, p53) and downregulate anti-apoptotic proteins (e.g., BCL2).[17][20]

-

Enzyme Inhibition: Certain derivatives have been identified as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II and farnesyltransferase.[21][22]

The following diagram depicts a simplified pathway for apoptosis induction by a thiophene-chalcone.

Caption: Simplified pathway of anticancer action via apoptosis induction.

Antimicrobial and Anti-inflammatory Activities

-

Antibacterial/Antifungal: Thiophene-chalcones have shown significant activity against a range of pathogens, including drug-resistant bacterial strains like Staphylococcus aureus and fungi like Candida albicans.[16][23][24] The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

-

Anti-inflammatory: These compounds can modulate inflammatory pathways by inhibiting key enzymes such as Cyclooxygenase (COX) and Lipooxygenase (LOX).[4][25] They can also suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) by inhibiting signaling pathways like NF-κB.[4][26]

Summary of Biological Activities

The table below summarizes the reported biological activities and IC₅₀ values for representative thiophene-chalcone derivatives against various cell lines and targets.